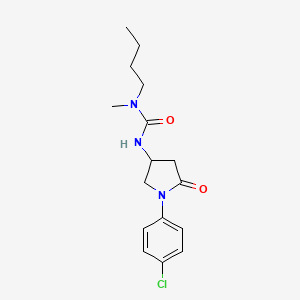

1-Butyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-1-methylurea

Description

1-Butyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-1-methylurea is a synthetic urea derivative featuring a 5-oxopyrrolidin-3-yl core substituted with a 4-chlorophenyl group and a 1-butyl-1-methylurea moiety. The pyrrolidinone ring provides a rigid scaffold, while the urea group introduces hydrogen-bonding capabilities critical for molecular interactions. The 4-chlorophenyl substituent enhances lipophilicity and may influence binding affinity in biological systems.

Properties

IUPAC Name |

1-butyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O2/c1-3-4-9-19(2)16(22)18-13-10-15(21)20(11-13)14-7-5-12(17)6-8-14/h5-8,13H,3-4,9-11H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFPQQXHSOQUIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives described in the literature, focusing on functional groups, synthetic yields, and physical properties:

Key Observations:

Functional Group Impact: The urea group in the target compound is bulkier and more polar than the carboxamide (11b) or hydrazonoformate (12b) moieties. The ethyl hydrazonoformate in 12b adds ester functionality, which may increase metabolic instability relative to the urea derivative .

Synthetic Efficiency: Compound 11b was synthesized in 93% yield under reflux conditions with acetic acid and ethanol, suggesting robust reaction kinetics for carboxamide formation. In contrast, 12b’s lower yield (83%) highlights challenges in hydrazonoformate synthesis, possibly due to competing side reactions .

Thermal Stability: The target compound’s melting point is unknown, but 11b and 12b exhibit similar melting ranges (161–168°C), indicating that the pyrrolidinone core contributes to thermal stability. The urea group’s polarity might further elevate the target’s melting point compared to its analogs.

Spectral Signatures :

- IR spectra for 11b and 12b show NH and C=O stretches (~3270–3280 cm⁻¹ and ~1680–1695 cm⁻¹, respectively). The target’s urea group would likely exhibit broader NH stretches due to stronger hydrogen bonding.

- <sup>1</sup>H NMR shifts for 11b and 12b reflect deshielding effects from electron-withdrawing groups (e.g., 4-chlorophenyl), a trend expected to persist in the target compound .

Research Implications

- Structure-Activity Relationships (SAR): The urea group’s hydrogen-bonding capacity may enhance the target’s affinity for enzymes or receptors compared to carboxamide/hydrazonoformate analogs.

- Synthetic Optimization : The high yield of 11b suggests that carboxamide formation is efficient, whereas urea synthesis (for the target) might require specialized reagents like isocyanates, impacting scalability.

- Physicochemical Properties : The butyl and methyl substituents in the target compound likely increase lipophilicity (logP) relative to 11b and 12b, affecting bioavailability and membrane permeability.

Q & A

Q. What are the optimal synthetic routes for 1-Butyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-1-methylurea, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrolidinone core followed by urea linkage. Key steps include:

- Cyclization : Formation of the pyrrolidin-5-one ring via cyclization of precursors (e.g., γ-keto acids or esters) under reflux conditions in polar aprotic solvents like DMF or THF .

- Urea Coupling : Reaction of intermediates (e.g., amines or isocyanates) under basic conditions (e.g., DIPEA or NaHCO₃) at room temperature or mild heating (40–60°C) for 12–24 hours .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .

Q. Critical Parameters :

- Solvent choice (polar aprotic solvents enhance cyclization efficiency).

- Temperature control to avoid side reactions (e.g., over-oxidation).

- Use of anhydrous conditions for urea coupling to prevent hydrolysis .

Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm the urea linkage, substituent positions, and pyrrolidinone ring conformation .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical values) .

- HPLC : Reverse-phase C18 column with methanol/water gradients to assess purity (>95%) and detect impurities .

Q. Table 1. Analytical Workflow for Structural Validation

Advanced Research Questions

Q. How can computational reaction path search methods enhance the synthesis design of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) enable in silico optimization of synthetic routes:

- Reaction Pathway Prediction : Simulate intermediates and transition states to identify energetically favorable routes .

- Solvent Effects : COSMO-RS models predict solvent compatibility to improve yield .

- Experimental Validation : Combine computational data with high-throughput screening (HTS) to narrow down optimal conditions (e.g., catalyst selection, temperature) .

Case Study :

ICReDD’s approach reduced trial-and-error experimentation by 60% for similar urea derivatives via quantum mechanics/machine learning (QM/ML) hybrid models .

Q. What methodologies are effective in resolving contradictions between observed and predicted biological activities?

Methodological Answer: Discrepancies often arise from variations in assay conditions or molecular conformation. Strategies include:

- Dose-Response Reassessment : Validate activity across multiple concentrations (e.g., IC₅₀ shifts due to solvent polarity) .

- Conformational Analysis : Molecular dynamics (MD) simulations to assess binding mode stability in target proteins (e.g., kinase inhibition assays) .

- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Q. Example Workflow :

Q. How can researchers optimize the compound’s stability under varying storage and experimental conditions?

Methodological Answer: Stability studies should focus on:

- Thermal Degradation : TGA/DSC analysis to determine decomposition thresholds (e.g., >150°C for solid-state stability) .

- Hydrolytic Resistance : Accelerated aging in buffered solutions (pH 1–13) with HPLC monitoring .

- Photostability : UV-Vis spectroscopy under ICH Q1B guidelines to assess light sensitivity .

Q. Table 2. Stability Optimization Protocol

Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer: Scale-up requires addressing:

- Reaction Exotherms : Use jacketed reactors with controlled cooling to prevent runaway reactions .

- Catalyst Efficiency : Switch from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Case Study :

A similar urea derivative achieved 85% yield at 10-g scale by optimizing stirrer speed (500 rpm) and solvent volume (3:1 THF/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.